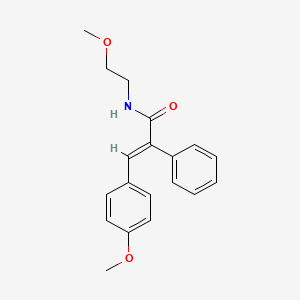
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as MEPA, is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound belongs to the class of acrylamide derivatives and has been shown to possess several interesting biochemical and physiological properties.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been studied for its potential use in several scientific applications, including drug discovery, biocatalysis, and material science. This compound has been shown to possess potent inhibitory activity against several enzymes, including carbonic anhydrase, which makes it a promising candidate for the development of new drugs. This compound has also been used as a building block for the synthesis of various polymers and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to interact with several proteins and enzymes, including carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. This compound has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to possess several interesting biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects. This compound has also been shown to possess potent antitumor activity against several types of cancer cells, including breast cancer and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has several advantages for use in lab experiments, including its easy synthesis, high purity, and potent activity against several enzymes and proteins. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the concentration and dosage of this compound used in lab experiments to ensure its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, including the development of new drugs based on its chemical structure, the optimization of its synthesis method, and the elucidation of its mechanism of action. This compound has also shown promise as a building block for the synthesis of new materials and polymers, which may have a wide range of applications in various fields. Further research is needed to fully understand the potential of this compound and to explore its many possible applications.
Métodos De Síntesis
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using a simple and efficient method that involves the reaction of 4-methoxybenzaldehyde, aniline, and ethyl acrylate in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound. This synthesis method has been extensively optimized and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-13-12-20-19(21)18(16-6-4-3-5-7-16)14-15-8-10-17(23-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVRVWRRRJJEPJ-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5127922.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5127923.png)
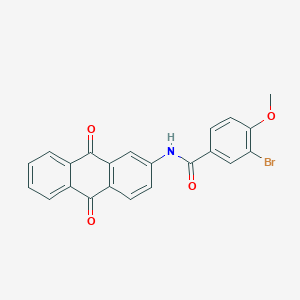
![4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide](/img/structure/B5127940.png)

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5127953.png)
![3-butoxy-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5127958.png)
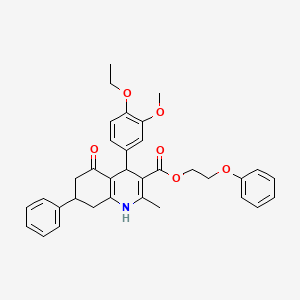
![methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5127984.png)
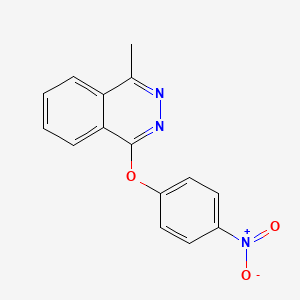
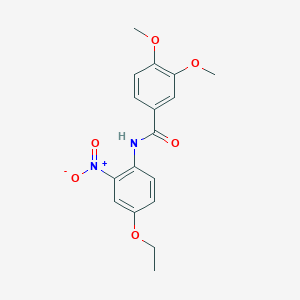
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5128010.png)